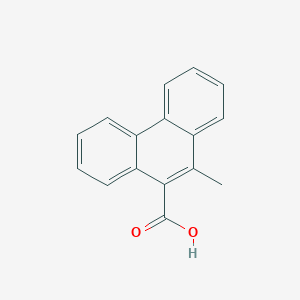
2-Chloro-5-(methylthio)-4,6-pyrimidinediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(methylthio)-4,6-pyrimidinediamine is an organic compound with a pyrimidine ring structure substituted with a chlorine atom, a methylthio group, and two amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(methylthio)-4,6-pyrimidinediamine typically involves the chlorination of 5-(methylthio)-4,6-pyrimidinediamine. One common method includes the reaction of 5-(methylthio)-4,6-pyrimidinediamine with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction is carried out in an inert solvent like dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(methylthio)-4,6-pyrimidinediamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the chlorine atom.
Oxidation: Sulfoxides or sulfones of the original compound.
Reduction: Diaminopyrimidines with reduced nitro groups.
Applications De Recherche Scientifique
2-Chloro-5-(methylthio)-4,6-pyrimidinediamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antiviral properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a tool for studying enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.
Industrial Chemistry: It is employed in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(methylthio)-4,6-pyrimidinediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methylthio groups enhance the compound’s ability to bind to active sites, leading to inhibition or modulation of enzyme activity. The amino groups facilitate hydrogen bonding and electrostatic interactions with target molecules, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-(methylthio)benzoic acid
- 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
- 2-Chloro-5-(trifluoromethyl)pyrimidine
Uniqueness
2-Chloro-5-(methylthio)-4,6-pyrimidinediamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and methylthio groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry. Additionally, its dual amino groups enhance its potential for forming stable complexes with biological targets, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
70958-50-8 |
|---|---|
Formule moléculaire |
C5H7ClN4S |
Poids moléculaire |
190.66 g/mol |
Nom IUPAC |
2-chloro-5-methylsulfanylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C5H7ClN4S/c1-11-2-3(7)9-5(6)10-4(2)8/h1H3,(H4,7,8,9,10) |
Clé InChI |
GLRCVPBAAAKKHB-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(N=C(N=C1N)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methylidenebicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14469428.png)
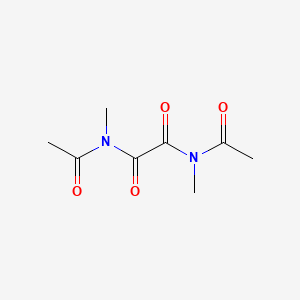


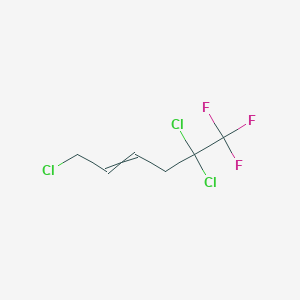
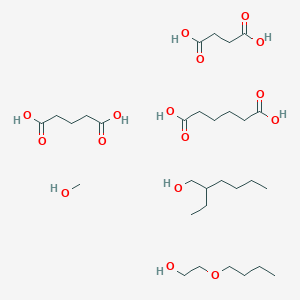
![Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane](/img/structure/B14469466.png)
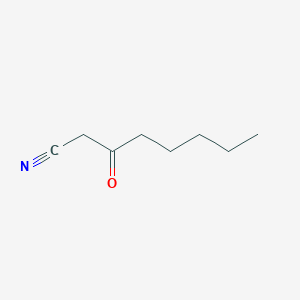
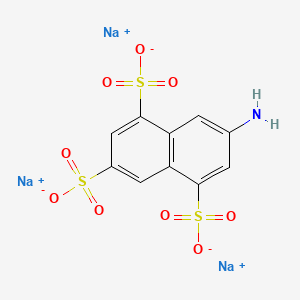
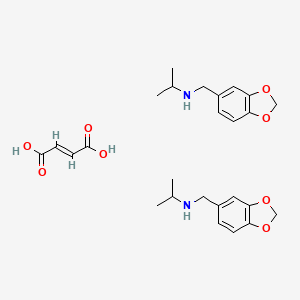
![7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine](/img/structure/B14469491.png)
